N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-7-5-12(6-8-13)9-10-19-16(23)11-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJSONKGOIOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves multiple steps, starting with the chlorination of phenethylamine to produce 4-chlorophenethylamine. This intermediate is then reacted with acetic anhydride to form N-(4-chlorophenethyl)acetamide. The final step involves the reaction of this acetamide with benzo[d][1,2,3]triazin-3(4H)-one under specific conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline the process and minimize human error. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is employed in studying enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive molecules suggests it could be used in the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzotriazinone-acetamide framework is highly modular, with variations in the N-substituent significantly influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenethyl (target compound) and trifluoromethoxy (TAK-041) substituents enhance metabolic stability and target affinity through hydrophobic and electronic effects .
- Aliphatic vs. Aromatic Substituents : Cycloheptyl (440332-08-1) and cyclohexenyl (440332-04-7) substituents reduce aromatic interactions but may improve solubility .
Comparison :
Pharmacological and Physicochemical Properties
| Property | Target Compound | TAK-041 | Compound 5c |
|---|---|---|---|
| Molecular Weight | ~392.33 | 392.33 | ~450 (estimated) |
| logP | ~3.5 (estimated) | 3.8 | 2.1 |
| Solubility | Low (lipophilic substituent) | Moderate (trifluoromethoxy) | High (sulfonamide) |
| Biological Target | Unknown (hypothesized CNS) | GPR139 | α-Glucosidase |
| Activity | Not reported | Discontinued (Phase II) | IC50 = 29.75 µM |
| BBB Permeability | Likely high (phenethyl group) | High | Low |
Notes:
Computational and Preclinical Insights
- Molecular Docking : Analogues with chloro or trifluoromethoxy substituents show strong binding to hydrophobic enzyme pockets (e.g., InhA for tuberculosis) .
- ADME Profiles : Compounds with aliphatic substituents (e.g., 440332-08-1) exhibit better intestinal absorption but lower target specificity compared to aromatic derivatives .
Biological Activity
N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN4O2
- Molecular Weight : 322.4 g/mol
- IUPAC Name : this compound
The compound features a triazine ring fused with a chlorophenethyl group and an acetamide moiety. This unique structure may contribute to its bioactivity by influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of the oxobenzo[d][1,2,3]triazin class exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth .
Enzyme Inhibition
Research has demonstrated that related compounds can act as inhibitors of various enzymes. For example:
- α-Glucosidase Inhibition : A study highlighted the synthesis of benzotriazin derivatives that showed significant inhibition of α-glucosidase, suggesting potential applications in managing diabetes . This inhibition could lead to reduced glucose absorption in the intestines.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazine Ring : The triazine ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenethyl Group : This is achieved through nucleophilic substitution reactions where the chlorophenethyl moiety is introduced at a suitable position on the triazine ring.
- Acetamide Formation : The final step involves acylation to form the acetamide functional group.
Study on Anticancer Activity
A recent experimental study evaluated the anticancer activity of several oxobenzo[d][1,2,3]triazin derivatives. The findings indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 12.5 | MCF-7 (Breast) |
| B | 15.0 | HeLa (Cervical) |
| C | 10.0 | A549 (Lung) |
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| D | α-Glucosidase | 8.0 |
| E | β-Galactosidase | 6.5 |
These results suggest that modifications to the core structure can significantly enhance biological activity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
